3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline

Catalog No.
S902551
CAS No.
1040684-02-3
M.F
C20H27NO2
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-anili...

CAS Number

1040684-02-3

Product Name

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline

IUPAC Name

3-propan-2-yloxy-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C20H27NO2/c1-15(2)17-8-10-19(11-9-17)22-13-12-21-18-6-5-7-20(14-18)23-16(3)4/h5-11,14-16,21H,12-13H2,1-4H3

InChI Key

UTYVNJWMNKUNCV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OC(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OC(C)C

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is a chemical compound with the molecular formula C20_{20}H27_{27}NO2_2 and a molecular weight of 313.43 g/mol. This compound features a complex structure that includes an isopropoxy group, an aniline moiety, and a phenoxyethyl linkage, making it an interesting candidate for various biochemical applications. The compound is typically used in proteomics research and has potential implications in pharmacological studies due to its unique structural attributes .

The reactivity of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline can be influenced by its functional groups. Common reactions may include:

  • Nucleophilic substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Esterification: The hydroxyl group of the isopropoxy moiety may undergo esterification with acids.
  • Oxidation: The aniline portion can be oxidized to form various derivatives, potentially affecting biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity or selectivity.

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline exhibits biological activity that may include:

  • Antimicrobial properties: Similar compounds have shown efficacy against various bacterial strains, suggesting potential therapeutic applications.
  • Anti-inflammatory effects: Compounds with similar structures often exhibit anti-inflammatory properties, which could be explored further in clinical settings.
  • Enzyme inhibition: The compound may act as an inhibitor for specific enzymes, which could be relevant in drug design and development.

Research into the specific biological activities of this compound is ongoing, with studies focusing on its mechanism of action and potential therapeutic uses.

The synthesis of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline typically involves several key steps:

  • Preparation of the isopropoxy group: This may involve the reaction of isopropanol with a suitable alkylating agent.
  • Formation of the phenoxyethyl linker: This can be achieved through etherification reactions involving phenolic compounds.
  • Coupling with aniline: The final step usually involves coupling the prepared intermediates to form the desired aniline derivative.

These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity.

3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline has several applications, including:

  • Biochemical research: Used as a biochemical tool in proteomics and other areas of molecular biology.
  • Pharmaceutical development: Potential candidate for drug development targeting specific diseases or conditions due to its biological activity.
  • Chemical intermediates: Serves as a precursor for synthesizing other complex organic compounds.

The versatility of this compound makes it valuable in both academic and industrial settings.

Interaction studies involving 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline focus on its behavior in biological systems:

  • Protein binding studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic targets.
  • Metabolic pathways: Investigating how this compound is metabolized can reveal important information about its efficacy and safety profile.
  • Synergistic effects with other compounds: Studies examining how this compound interacts with other drugs or biomolecules can help identify potential combination therapies.

These studies are crucial for determining the practical applications of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline in medicine.

Several compounds share structural similarities with 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-IsopropylphenolContains an isopropyl group on a phenolic ringKnown for its antiseptic properties
N,N-Diethyl-m-toluamideAn amide derivative with ethyl groupsExhibits analgesic properties
2-(4-Isobutylphenoxy)ethanolA phenolic ether similar to the target compoundUsed as a surfactant

The uniqueness of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline lies in its specific combination of functional groups, which may confer distinct biological activities not present in these similar compounds. This specificity opens avenues for targeted research and application in various fields.

XLogP3

5.5

Dates

Modify: 2023-08-16

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